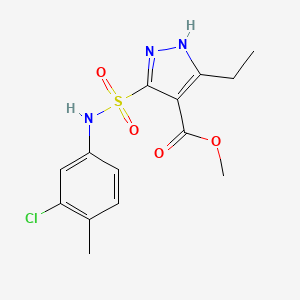![molecular formula C15H11N5O B2989518 4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797628-05-7](/img/structure/B2989518.png)
4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving Pyrazolo[1,5-a]pyrimidine derivatives are diverse and have been the subject of extensive research . The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature .科学的研究の応用
Synthesis and Antitumor Applications
Researchers have developed novel synthesis pathways for creating N-arylpyrazole-containing compounds, which have shown promising cytotoxic effects against cancer cell lines, comparable to standard treatments like 5-fluorouracil. These compounds, synthesized through reactions with enaminones, demonstrate significant potential in cancer research due to their ability to inhibit tumor growth in vitro (S. Riyadh, 2011).
Antiviral and Antimicrobial Applications
Some derivatives of pyrazolo[3,4-d]pyrimidine have exhibited antiviral activity against pathogens like human cytomegalovirus and herpes simplex virus type 1, showcasing their potential as therapeutic agents in viral infections (N. Saxena et al., 1990). Additionally, thiazolopyrimidines and their derivatives have been explored for their antimicrobial properties, indicating a broad spectrum of potential applications in combating microbial resistance (M. Said et al., 2004).
Anti-inflammatory and Antimicrobial Heterocycles
The synthesis of heterocyclic compounds incorporating thiadiazole moieties has shown promising results in insecticidal assessments, providing a new avenue for developing agrochemicals (A. Fadda et al., 2017). Furthermore, benzamide-based heterocycles have been identified as potential antiavian influenza virus agents, highlighting their significance in antiviral research (A. Hebishy et al., 2020).
Novel Fluorophores and Functional Materials
The development of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for creating functional fluorophores represents a significant advancement in the field of materials science. These compounds have shown promising fluorescence properties, making them suitable for applications as fluorescent probes (Juan C Castillo et al., 2018).
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been reported to exhibit significant photophysical properties , and have been identified as strategic compounds for optical applications . They have also been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets by donating electrons, leading to changes in the targets’ behaviors.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological interactions and have been used as tools for studying the dynamics of intracellular processes .
Pharmacokinetics
It has been noted that certain pyrazolo[1,5-a]pyrimidine derivatives show a slow clearance rate from excretory tissues , which could impact the bioavailability of the compound.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant photophysical properties and have shown potential in anticancer activity .
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that environmental factors such as light could potentially influence the compound’s action.
将来の方向性
The future directions in the research of Pyrazolo[1,5-a]pyrimidine derivatives include the development of new synthetic routes and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
生化学分析
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine derivatives, including 4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, have shown significant inhibitory activity . They interact with various enzymes and proteins, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Cellular Effects
This compound has shown to have a higher cell uptake at all selected time points compared to other compounds . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
特性
IUPAC Name |
4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-6-14-17-8-13(9-20(14)19-10)18-15(21)12-4-2-11(7-16)3-5-12/h2-6,8-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJABHINXQIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
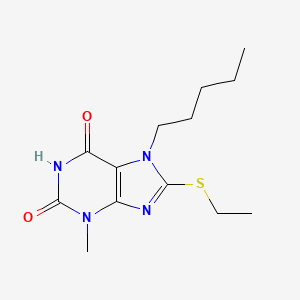
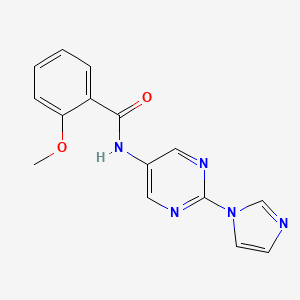
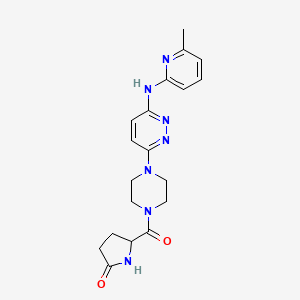
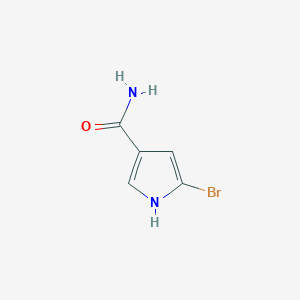
![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)
![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)
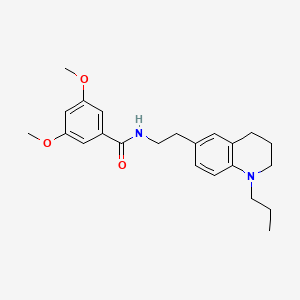
![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)
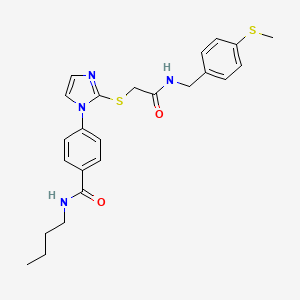
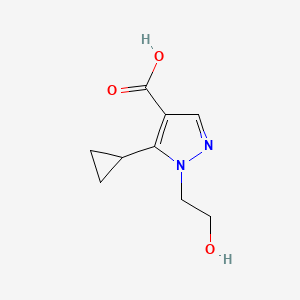


![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
